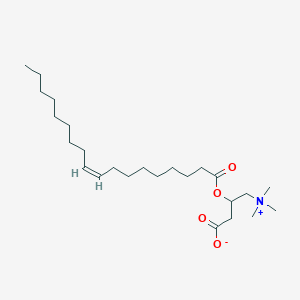

(Rac)-Oleoylcarnitine

Description

Oleoylcarnitine has been reported in Drosophila melanogaster with data available.

adenine nucleotide translocase antagonist; RN given refers to (Z)-(+-)-isome

Properties

IUPAC Name |

3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLTUVFXFHAHI-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101119871 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13962-05-5 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13962-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013962055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-Oleoylcarnitine: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Oleoylcarnitine is a racemic mixture of the oleoyl (B10858665) ester of carnitine, a long-chain acylcarnitine that plays a significant role in cellular metabolism and signaling. This document provides an in-depth technical guide on the synthesis and chemical properties of this compound. It includes detailed experimental protocols for its preparation, a summary of its known chemical and physical properties, and an exploration of its involvement in pro-inflammatory signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of racemic carnitine with oleic acid or its derivatives. Two common and effective methods are the oleoyl chloride method and the N-acyl imidazole (B134444) method.

Oleoyl Chloride Method

This method involves the direct acylation of (Rac)-carnitine hydrochloride with oleoyl chloride. The reaction is typically carried out in a suitable solvent at an elevated temperature.

Experimental Protocol:

-

Preparation of Reactants: (Rac)-carnitine hydrochloride is mixed with oleoyl chloride in a suitable solvent, such as a mixture of a carboxylic acid and its corresponding acid chloride.

-

Reaction: The reaction mixture is heated to an elevated temperature until thin-layer chromatography (TLC) analysis indicates the optimal conversion of starting materials to the desired product.

-

Purification: To obtain the inner salt form and remove any counter ions like chloride, the product is treated with a weakly basic anion exchanger.

-

Isolation: The crude product is precipitated, and column chromatography is employed to remove any residual carnitine and other side products.

N-Acyl Imidazole Method

A novel and efficient procedure for the synthesis of acylcarnitines involves the use of an N-acyl imidazole intermediate. This method is noted for being rapid, simple, and achieving good yields without requiring a large excess of the acylating agent.

Experimental Protocol:

-

Formation of N-Oleoyl Imidazole: Oleic acid is reacted with N,N'-carbonyldiimidazole to form the N-oleoyl imidazole intermediate.

-

Reaction with Carnitine: The N-oleoyl imidazole intermediate is then reacted with (Rac)-carnitine (in a suitable form such as the perchlorate (B79767) salt) to form this compound.

-

Purification: The product can be rapidly isolated from the reaction mixture using reverse-phase Sep-Pak cartridges.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its handling, formulation, and application in research and development. While experimental data for the racemic mixture is limited, computed data provides valuable insights.

Table 1: Chemical and Physical Properties of Oleoylcarnitine

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₇NO₄ | PubChem[1] |

| Molecular Weight | 425.6 g/mol | PubChem[1] |

| IUPAC Name | 3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | PubChem |

| CAS Number | 13962-05-5 | PubChem[1] |

| Computed XLogP3-AA | 7.9 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Computed Rotatable Bond Count | 22 | PubChem[1] |

| Experimental Melting Point | Not Available | - |

| Experimental Boiling Point | Not Available | - |

| Experimental Water Solubility | Not Available | - |

Solubility: While specific quantitative data for this compound is not readily available, long-chain acylcarnitines are generally soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Their solubility in aqueous solutions is limited.

Stability: Long-chain acylcarnitines, including oleoylcarnitine, are susceptible to hydrolysis, especially under basic conditions. Studies on the stability of acylcarnitines in dried blood spots indicate that they are more stable than short-chain acylcarnitines but can still degrade over time at room temperature. For long-term storage, it is recommended to keep this compound at low temperatures (-20°C or below) in a dry state or in an anhydrous organic solvent. The stability of oleic acid itself is also a factor, as it can undergo oxidation at high temperatures, even under inert conditions.

Signaling Pathways

Long-chain acylcarnitines, such as oleoylcarnitine, are not only metabolites but also bioactive molecules that can activate intracellular signaling pathways. Research has shown their involvement in pro-inflammatory signaling.

Long-chain acylcarnitines have been demonstrated to induce the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and stimulate the secretion of pro-inflammatory cytokines.[2][3][4] This activation of inflammatory pathways is believed to be mediated, at least in part, through a MyD88-dependent signaling cascade. MyD88 is a key adaptor protein in many pro-inflammatory signaling pathways.[3][5]

The downstream signaling involves the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[2][3][4][5] These kinases, in turn, can activate transcription factors that lead to the expression of genes involved in the inflammatory response. While the exact upstream receptor for long-chain acylcarnitines has not been definitively identified, some studies suggest that the signaling may be independent of Toll-like receptors (TLR) 2 and 4.[3]

Below is a diagram illustrating the proposed pro-inflammatory signaling pathway activated by long-chain acylcarnitines.

Figure 1: Proposed pro-inflammatory signaling pathway of long-chain acylcarnitines.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is outlined below. This workflow is applicable to both the oleoyl chloride and N-acyl imidazole methods, with variations in the specific reaction and initial purification steps.

Figure 2: General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. The detailed protocols and compiled data serve as a foundational resource for researchers working with this important long-chain acylcarnitine. Further experimental investigation is warranted to fully characterize the physical properties of the racemic mixture and to further elucidate the intricacies of its role in cellular signaling pathways. The provided information aims to facilitate future research and development efforts involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitines activate proinflammatory signaling pathways. | Sigma-Aldrich [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Oleoylcarnitine and its Function in Mitochondrial Beta-Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleoylcarnitine's pivotal role in mitochondrial beta-oxidation. It details the biochemical pathways, enzymatic kinetics, and regulatory mechanisms governing the transport and metabolism of oleic acid, a prevalent long-chain fatty acid. This document also offers detailed experimental protocols for the accurate measurement of fatty acid oxidation and related metabolites, intended to serve as a valuable resource for researchers in metabolic diseases and drug development.

The Role of Oleoylcarnitine in Cellular Energy Metabolism

Oleoylcarnitine is an ester derivative of L-carnitine and oleic acid, a monounsaturated omega-9 fatty acid. Its primary function is to facilitate the transport of oleic acid from the cytoplasm into the mitochondrial matrix, where beta-oxidation occurs.[1] This transport is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids like oleic acid.[2] The process, known as the carnitine shuttle, is a critical rate-limiting step in the overall process of long-chain fatty acid oxidation and is fundamental for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[3][4]

The Carnitine Shuttle: Transport of Oleoylcarnitine into the Mitochondria

The transport of oleoyl-CoA into the mitochondrial matrix is a multi-step process facilitated by the carnitine shuttle system, which involves three key enzymes: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).

Step 1: Activation of Oleic Acid

In the cytoplasm, long-chain fatty acids such as oleic acid are first activated to their coenzyme A (CoA) esters by long-chain acyl-CoA synthetases (ACSL). This reaction requires ATP.

Step 2: Formation of Oleoylcarnitine by CPT1

The resulting oleoyl-CoA is then converted to oleoylcarnitine by CPT1, an enzyme located on the outer mitochondrial membrane.[5] This is a key regulatory point in fatty acid oxidation. CPT1 activity is inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis, thus preventing futile cycling of fatty acid synthesis and degradation.[6]

Step 3: Translocation across the Inner Mitochondrial Membrane by CACT

Oleoylcarnitine is transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a molecule of free carnitine.[7][8]

Step 4: Conversion back to Oleoyl-CoA by CPT2

Once inside the mitochondrial matrix, CPT2, located on the inner mitochondrial membrane, converts oleoylcarnitine back to oleoyl-CoA and releases free carnitine.[4] The regenerated oleoyl-CoA is now available for beta-oxidation.

Mitochondrial Beta-Oxidation of Oleoyl-CoA

Once oleoyl-CoA is formed in the mitochondrial matrix, it undergoes beta-oxidation, a cyclical four-step process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[6][9]

The four steps of beta-oxidation are:

-

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons and producing FADH2.

-

Hydration by enoyl-CoA hydratase, which adds a hydroxyl group to the β-carbon.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group to a keto group and produces NADH.

-

Thiolysis by β-ketothiolase, where the bond between the α and β carbons is cleaved by another CoA molecule, releasing acetyl-CoA and an acyl-CoA molecule that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for further oxidation and ATP production. For oleic acid, which is an 18-carbon monounsaturated fatty acid, the process requires an additional isomerase enzyme to handle the double bond.[10]

Quantitative Data

The following tables summarize key quantitative data related to oleoylcarnitine and mitochondrial beta-oxidation.

Table 1: Typical Concentrations for In Vitro Fatty Acid Oxidation Assays

| Component | Concentration | Reference |

| Oleate-BSA conjugate | 150 µM | [3] |

| L-Carnitine | 0.5 mM | [3] |

| Palmitoyl-carnitine | 15 µM | [11] |

| Malate | 5 mM | [11] |

Table 2: Carnitine Concentrations in Human Tissues

| Tissue | Total Carnitine (mmol/g DNA) | Free Carnitine (µmol/g NCP) | Reference |

| Liver (Male) | 0.29 ± 0.06 | 3.7 ± 1.0 | [12] |

| Liver (Female) | 0.22 ± 0.08 | 2.9 ± 1.0 | [12] |

| Abdominal Muscle (Male) | - | 20.6 ± 6.7 | [12] |

| Abdominal Muscle (Female) | - | 17.9 ± 5.0 | [12] |

| NCP: Noncollagen protein |

Experimental Protocols

Isolation of Mitochondria from Rodent Liver

This protocol describes the isolation of mitochondria from rat or mouse liver by differential centrifugation.

Materials:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.

-

BCA Protein Assay Kit.

Procedure:

-

Euthanize the animal and excise the liver.

-

Wash the liver with ice-cold Isolation Buffer I.

-

Mince the liver and homogenize in Isolation Buffer I using a Teflon pestle at 1,600 rpm.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and wash the mitochondrial pellet by resuspending in 20 mL of Isolation Buffer I and centrifuging at 10,000 x g for 10 minutes at 4°C.

-

Repeat the wash step with Isolation Buffer II.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration using a BCA assay.

Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol outlines the measurement of fatty acid oxidation (FAO) in cultured cells using an Agilent Seahorse XF Analyzer.[13][14][15]

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

L-Carnitine

-

Oleate-BSA Substrate

-

Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Etomoxir (B15894) (CPT1 inhibitor)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Assay Medium Preparation: Prepare FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the oleate-BSA substrate.

-

Cell Incubation: One hour before the assay, wash the cells with the prepared assay medium and replace it with fresh assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.

-

Assay Execution:

-

Place the cell culture plate in the Seahorse XF Analyzer.

-

Measure the basal oxygen consumption rate (OCR).

-

Inject inhibitors/stimulators sequentially:

-

Etomoxir (to inhibit FAO) or vehicle control.

-

Oligomycin (to inhibit ATP synthase).

-

FCCP (to uncouple the mitochondrial membrane and induce maximal respiration).

-

Rotenone/Antimycin A (to inhibit Complex I and III, shutting down mitochondrial respiration).

-

-

-

Data Analysis: The Seahorse XF software calculates OCR in real-time. The decrease in OCR after the injection of etomoxir indicates the rate of FAO.

Quantification of Oleoylcarnitine by LC-MS/MS

This protocol provides a general workflow for the quantification of oleoylcarnitine in plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Materials:

-

Formic Acid

-

Internal Standard (e.g., deuterated oleoylcarnitine)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

HILIC or C18 column

Procedure:

-

Sample Preparation:

-

To a plasma or tissue homogenate sample, add an internal standard.

-

Precipitate proteins by adding cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC Separation:

-

Inject the sample onto an appropriate LC column (e.g., HILIC for polar analytes or C18 for reversed-phase).

-

Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

MS/MS Detection:

-

Use an ESI source in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transition for oleoylcarnitine and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of oleoylcarnitine.

-

Quantify the amount of oleoylcarnitine in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Oleoylcarnitine in Health and Disease

Alterations in the levels of oleoylcarnitine and other acylcarnitines can be indicative of metabolic dysfunction. Elevated levels of long-chain acylcarnitines, including oleoylcarnitine, are often observed in conditions such as obesity, type 2 diabetes, and cardiovascular disease. This accumulation may reflect a mismatch between fatty acid uptake and oxidation, leading to incomplete beta-oxidation and mitochondrial stress. Therefore, the profiling of acylcarnitines, including oleoylcarnitine, is a valuable tool in the diagnosis and monitoring of metabolic diseases.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. mdpi.com [mdpi.com]

- 5. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 6. aocs.org [aocs.org]

- 7. mdpi.com [mdpi.com]

- 8. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic functions of the two pathways of oleate beta-oxidation double bond metabolism during the beta-oxidation of oleic acid in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Carnitine measurements in liver, muscle tissue, and blood in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. bevital.no [bevital.no]

- 17. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Oleoylcarnitine as an intermediate in cellular energy production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Oleoylcarnitine, an ester of carnitine and oleic acid, is a pivotal intermediate in cellular energy metabolism. Its primary role lies in the transport of long-chain fatty acids, such as oleic acid, from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent β-oxidation and the generation of ATP. This process, known as the carnitine shuttle, is fundamental for energy homeostasis, particularly in tissues with high energy demands like heart and skeletal muscle. Dysregulation of oleoylcarnitine metabolism has been implicated in various metabolic disorders, including insulin (B600854) resistance and cardiovascular disease, making it a molecule of significant interest for both basic research and therapeutic development. This guide provides a comprehensive overview of the core biochemistry of this compound, detailed experimental protocols for its study, and a summary of its role in cellular signaling.

The Role of Oleoylcarnitine in Fatty Acid Oxidation

The cellular utilization of long-chain fatty acids for energy production is a multi-step process that begins with their activation in the cytoplasm and culminates in their oxidation within the mitochondria. Due to the impermeability of the inner mitochondrial membrane to long-chain acyl-CoAs, a specialized transport system, the carnitine shuttle, is required. Oleoylcarnitine is a key intermediate in this shuttle.

The process can be broken down into the following key steps:

-

Activation of Oleic Acid: In the cytoplasm, oleic acid is first activated to its coenzyme A (CoA) ester, oleoyl-CoA, by the enzyme long-chain acyl-CoA synthetase (ACS). This reaction requires ATP.

-

Formation of Oleoylcarnitine: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transesterification of the oleoyl (B10858665) group from oleoyl-CoA to L-carnitine, forming oleoylcarnitine and releasing free CoA.[1][2][3] This is a rate-limiting step in fatty acid oxidation.[2][4]

-

Translocation across the Inner Mitochondrial Membrane: Oleoylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20, in exchange for a molecule of free carnitine.[1][2][5]

-

Conversion back to Oleoyl-CoA: Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts oleoylcarnitine back to oleoyl-CoA, releasing free carnitine.[1][2]

-

β-Oxidation: The regenerated oleoyl-CoA is now available to enter the β-oxidation spiral, a series of enzymatic reactions that sequentially cleave two-carbon units in the form of acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to produce NADH and FADH2, which in turn fuel the electron transport chain and oxidative phosphorylation to generate large quantities of ATP.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and processes involved in oleoylcarnitine metabolism.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)

| Substrate | Enzyme Source | Km | Vmax | Inhibitor | IC50 | Reference |

| Palmitoyl-CoA | Rat Heart Mitochondria | - | - | Perhexiline (B1211775) | 77 µmol/L | [6] |

| Palmitoyl-CoA | Rat Liver Mitochondria | - | - | Perhexiline | 148 µmol/L | [6] |

| Palmitoyl-CoA | Rat Heart Mitochondria | - | - | Amiodarone (B1667116) | 228 µmol/L | [6] |

| Carnitine | Rat Liver CPT1A | 75.6 µM (in the absence of malonyl-CoA) | - | Malonyl-CoA | - | [7] |

| Carnitine | Rat Liver CPT1A | 80.9 µM (at 10 µM malonyl-CoA) | - | Malonyl-CoA | - | [7] |

| Carnitine | Rat Liver CPT1A | 102.9 µM (at 50 µM malonyl-CoA) | - | Malonyl-CoA | - | [7] |

| Palmitoyl-CoA | Rat Heart IFM (Aged) | Diminished by 49% | Diminished by 60% | - | - | [8] |

Table 2: Quantification of Acylcarnitines in Biological Samples

| Analyte | Matrix | LLOQ | Reference |

| L-Carnitine | Rat Plasma | 1:1,000,000 dilution of standard | [9] |

| Acetylcarnitine | Rat Plasma | 1:1,000,000 dilution of standard | [9] |

| Octanoylcarnitine | Rat Plasma | 1:1,000,000 dilution of standard | [9] |

| Myristoylcarnitine | Rat Plasma | 1:1,000,000 dilution of standard | [9] |

Experimental Protocols

Measurement of CPT1-Mediated Mitochondrial Respiration

This protocol is adapted for use with a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in response to long-chain fatty acids, providing an indirect measure of CPT1 activity.[4][10][11]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF96 or XF24 cell culture microplates

-

Seahorse XF Calibrant

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

-

Substrates: Palmitoyl-CoA, L-Carnitine, ADP, Malate

-

Inhibitors: Etomoxir (CPT1 inhibitor), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

-

Permeabilizing agent: Digitonin or Saponin

Procedure:

-

Cell Culture and Plating: Plate cells at an appropriate density in a Seahorse XF microplate and allow them to adhere.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.[10]

-

Cell Permeabilization:

-

Wash cells with MAS.

-

Add MAS containing the permeabilizing agent (e.g., 10-50 µg/mL digitonin) and incubate for a short period (e.g., 5-10 minutes) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Wash away the permeabilizing agent with MAS.

-

-

Seahorse XF Assay:

-

Place the cell plate in the Seahorse XF Analyzer.

-

Equilibrate the system.

-

Inject substrates and inhibitors sequentially to measure different respiratory states:

-

Port A: Palmitoyl-CoA and L-Carnitine to initiate fatty acid oxidation. Malate should also be included to provide a source of oxaloacetate for the TCA cycle.

-

Port B: ADP to stimulate state 3 respiration (ATP synthesis).

-

Port C: Etomoxir to confirm that the observed respiration is CPT1-dependent.

-

Port D: Rotenone and Antimycin A to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: Analyze the OCR data to determine the rates of basal respiration, ATP-linked respiration, and maximal respiration driven by fatty acid oxidation. The etomoxir-sensitive portion of the OCR represents CPT1-mediated respiration.

Quantification of Oleoylcarnitine by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of oleoylcarnitine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12][13][14]

Materials:

-

LC-MS/MS system (e.g., SCIEX 7500 system or equivalent)[9]

-

Reversed-phase C18 column (e.g., Phenomenex Kinetex C18)[9]

-

Mobile phases:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Internal standard: Deuterated oleoylcarnitine (e.g., d3-oleoylcarnitine)

-

Extraction solvent: 80:20 Methanol:Water[9]

-

Biological samples (e.g., plasma, tissue homogenate)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume or weight of the sample, add a known amount of the internal standard.

-

Add cold extraction solvent.

-

Vortex thoroughly to precipitate proteins and extract metabolites.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C.[9]

-

Transfer the supernatant to a new tube for analysis.

-

-

LC Separation:

-

Inject the extracted sample onto the C18 column.

-

Use a gradient elution with mobile phases A and B to separate oleoylcarnitine from other sample components. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Define the specific precursor-to-product ion transitions for both oleoylcarnitine and its deuterated internal standard. For oleoylcarnitine (C18:1), a common transition is m/z 426.4 -> 85.1.

-

-

Quantification:

-

Create a calibration curve using known concentrations of oleoylcarnitine standards.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of oleoylcarnitine in the samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Logical Relationships

The Carnitine Shuttle and Fatty Acid β-Oxidation

The following diagram illustrates the central role of oleoylcarnitine in the transport of oleic acid into the mitochondria for β-oxidation.

Caption: The Carnitine Shuttle for Oleic Acid Transport.

Experimental Workflow for LC-MS/MS Quantification of Oleoylcarnitine

This diagram outlines the key steps involved in the quantitative analysis of oleoylcarnitine from a biological sample using LC-MS/MS.

Caption: LC-MS/MS Quantification Workflow.

Oleoylcarnitine and Insulin Resistance Signaling

Elevated levels of long-chain acylcarnitines, including oleoylcarnitine, are associated with insulin resistance.[15][16] The proposed mechanism involves the incomplete oxidation of fatty acids, leading to an accumulation of metabolic intermediates that can interfere with insulin signaling pathways.

References

- 1. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]

- 3. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]

- 4. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciex.com [sciex.com]

- 10. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]

The Physiological Significance of Oleoylcarnitine in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed when oleic acid is esterified to L-carnitine, a process that facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. While essential for normal fatty acid metabolism, accumulating evidence suggests that elevated levels of oleoylcarnitine and other long-chain acylcarnitines are associated with various metabolic pathologies, including insulin (B600854) resistance, cardiovascular disease, and inflammation. This technical guide provides an in-depth overview of the physiological significance of oleoylcarnitine, with a focus on its role in metabolic pathways, associated disease states, and the experimental methodologies used for its study.

Core Metabolic Function: The Carnitine Shuttle

The primary physiological role of oleoylcarnitine is intrinsically linked to the carnitine shuttle, a vital transport system for fatty acid oxidation. Long-chain fatty acids like oleic acid are first activated to their acyl-CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to these long-chain acyl-CoAs. The carnitine shuttle overcomes this barrier through a series of enzymatic steps, enabling the entry of fatty acids into the mitochondrial matrix for β-oxidation.

Oleoylcarnitine in Metabolic Disease

Under conditions of metabolic stress, such as obesity and type 2 diabetes, there can be an imbalance between fatty acid uptake and mitochondrial oxidative capacity. This leads to the incomplete β-oxidation of fatty acids and an accumulation of various acylcarnitine species, including oleoylcarnitine. Elevated circulating levels of oleoylcarnitine have been identified as a biomarker for several metabolic disorders.

Association with Cardiovascular Disease (CVD)

Several studies have linked elevated plasma levels of long-chain acylcarnitines, including oleoylcarnitine, with an increased risk of cardiovascular events.[1]

| Acylcarnitine | Associated Condition | Patient Population | Key Finding |

| Oleoylcarnitine (C18:1) | Cardiovascular events | Elderly with previous history of CAD | Predictor of cardiovascular events.[1] |

| Oleoylcarnitine (C18:1) | Coronary Artery Disease (CAD) | Male CAD patients | Significantly lower plasma concentrations in CAD patients.[2] |

| Oleoylcarnitine (C18:1) | Acute Coronary Syndrome (ACS) | Patients with ACS vs. Chronic Coronary Syndrome (CCS) | Lower median values in ACS compared to CCS patients (p = 0.011).[3] |

Role in Insulin Resistance

Elevated levels of long-chain acylcarnitines are strongly associated with insulin resistance.[4][5] While direct quantitative data for oleoylcarnitine's effect on insulin sensitivity is limited, studies on other long-chain acylcarnitines provide valuable insights. It is hypothesized that the accumulation of these metabolites in insulin-sensitive tissues like skeletal muscle can impair insulin signaling.

| Acylcarnitine | Cell/Tissue Model | Concentration | Effect on Insulin Signaling/Glucose Uptake |

| Palmitoylcarnitine (C16:0) | C2C12 myotubes | 5-10 µmol/L | Significantly decreased insulin-stimulated Akt (Ser473) phosphorylation.[6] |

| Myristoylcarnitine (C14:0) | C2C12 myotubes | 5-10 µmol/L | Significantly decreased insulin-stimulated Akt (Ser473) phosphorylation.[6] |

| C10 & C12-carnitine | 3T3-L1 adipocytes | 100 µM | Blunted insulin-stimulated glucose uptake.[1] |

Pro-inflammatory Signaling

Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, contributing to the chronic low-grade inflammation characteristic of metabolic syndrome.[7] This inflammatory response is thought to be mediated, at least in part, through pattern recognition receptors (PRRs) and downstream signaling cascades.

| Acylcarnitine | Cell Model | Concentration | Pro-inflammatory Effect |

| Myristoyl-l-carnitine (C14:0) | RAW 264.7 macrophages | 5–25 μM | Dose-dependent stimulation of pro-inflammatory cytokine expression and secretion.[7] |

| Myristoyl-l-carnitine (C14:0) | RAW 264.7 macrophages | 25 μM | Induced phosphorylation of JNK and ERK.[7] |

Experimental Protocols

Quantification of Oleoylcarnitine in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of oleoylcarnitine. Specific parameters should be optimized for the instrument and column used.

a. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., d3-oleoylcarnitine).

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 10 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) for oleoylcarnitine and its internal standard. The precursor ion will be the molecular mass of oleoylcarnitine, and the product ion will be a characteristic fragment (typically m/z 85).

In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol outlines a method to assess the effect of oleoylcarnitine on insulin-stimulated glucose uptake.

-

Cell Culture and Differentiation: Seed C2C12 myoblasts in 24-well plates and grow to confluence. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

Oleoylcarnitine Treatment: Treat differentiated myotubes with varying concentrations of oleoylcarnitine (e.g., 5, 10, 25 µM) or vehicle control for 18-24 hours.

-

Serum and Glucose Starvation: Wash the cells with PBS and incubate in serum-free, glucose-free DMEM for 2-3 hours.

-

Insulin Stimulation: Treat the cells with or without 100 nM insulin for 20-30 minutes.

-

Glucose Uptake: Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to a final concentration of 50-100 µM and incubate for 30-60 minutes.

-

Measurement: Wash the cells with ice-cold PBS to stop the uptake. Lyse the cells and measure the fluorescence of the cell lysate using a plate reader. Normalize the fluorescence to the total protein content of each well.

Measurement of IL-6 Secretion from RAW 264.7 Macrophages

This protocol details how to measure the inflammatory response of macrophages to oleoylcarnitine.

-

Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

-

Oleoylcarnitine Treatment: Replace the medium with fresh medium containing various concentrations of oleoylcarnitine (e.g., 5, 10, 25 µM) or vehicle control. A positive control, such as lipopolysaccharide (LPS, 100 ng/mL), should be included.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.

-

ELISA: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Western Blot for JNK Phosphorylation

This protocol is for assessing the activation of the JNK signaling pathway.

-

Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 macrophages) with oleoylcarnitine for various time points. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (p-JNK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total JNK to normalize for protein loading.

Conclusion

Oleoylcarnitine is a key metabolite in fatty acid metabolism, and its dysregulation is increasingly recognized as a hallmark of metabolic diseases. Elevated levels of oleoylcarnitine are associated with cardiovascular disease, insulin resistance, and inflammation. While much of the detailed mechanistic work has been performed with other long-chain acylcarnitines, the findings strongly suggest that oleoylcarnitine contributes to metabolic dysfunction through the impairment of insulin signaling and the activation of pro-inflammatory pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the precise roles of oleoylcarnitine in these processes and to explore its potential as a therapeutic target. Further research is warranted to delineate the specific signaling events initiated by oleoylcarnitine and to validate its role in the pathogenesis of metabolic diseases in various preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the ERK and JNK Signaling Pathways Caused by Neuron-Specific Inhibition of PP2A in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. MyD88 signaling in the CNS is required for development of fatty acid induced leptin resistance and diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Oleoylcarnitine in the Carnitine Shuttle Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carnitine shuttle is a critical metabolic pathway responsible for the translocation of long-chain fatty acids from the cytosol into the mitochondrial matrix for subsequent β-oxidation and energy production. This intricate process is mediated by a series of enzymes and transport proteins, with oleoylcarnitine, an ester of oleic acid and carnitine, playing a pivotal role as a transportable form of this key monounsaturated fatty acid. This technical guide provides an in-depth examination of the function of oleoylcarnitine within the carnitine shuttle, detailing the enzymatic reactions, transport kinetics, and regulatory mechanisms. Furthermore, this document outlines comprehensive experimental protocols for the assessment of carnitine shuttle components and the quantification of oleoylcarnitine. Finally, we explore the emerging role of long-chain acylcarnitines, such as oleoylcarnitine, in cellular signaling, particularly in the context of inflammatory pathways.

Introduction to the Carnitine Shuttle

The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs). The carnitine shuttle system is the essential transport mechanism that overcomes this barrier, enabling the entry of LCFAs into the mitochondrial matrix where the enzymes of β-oxidation reside. This process involves three key components: carnitine palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) embedded in the inner mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the matrix side of the inner mitochondrial membrane.[1][2][3]

Oleic acid (C18:1), a highly abundant monounsaturated fatty acid, is a major substrate for cellular energy metabolism. Prior to its entry into the mitochondria, it must be activated to oleoyl-CoA in the cytosol. Oleoyl-CoA is then converted to oleoylcarnitine to facilitate its transport across the inner mitochondrial membrane.

The Core Mechanism: The Journey of Oleoylcarnitine

The transport of oleic acid into the mitochondrial matrix via the carnitine shuttle can be dissected into four distinct steps:

-

Esterification by Carnitine Palmitoyltransferase I (CPT1): In the cytosol, long-chain fatty acyl-CoAs, including oleoyl-CoA, are esterified to L-carnitine, a reaction catalyzed by CPT1. This enzymatic step is the rate-limiting step of fatty acid oxidation.[1][4] The product of this reaction is oleoylcarnitine and free coenzyme A. There are three isoforms of CPT1 (CPT1A, CPT1B, and CPT1C) with distinct tissue distributions and regulatory properties.[5]

-

Translocation across the Inner Mitochondrial Membrane by Carnitine-Acylcarnitine Translocase (CACT): Oleoylcarnitine is then transported across the inner mitochondrial membrane in exchange for a molecule of free carnitine from the mitochondrial matrix.[6][7] This antiport mechanism is mediated by the carrier protein CACT, also known as SLC25A20.[8]

-

Re-esterification by Carnitine Palmitoyltransferase II (CPT2): Once inside the mitochondrial matrix, the acyl group from oleoylcarnitine is transferred back to coenzyme A, reforming oleoyl-CoA and releasing free carnitine. This reaction is catalyzed by CPT2.[2][3]

-

Entry into β-Oxidation: The regenerated oleoyl-CoA is now available to enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production through the Krebs cycle and oxidative phosphorylation. The liberated carnitine is transported back to the cytosol by CACT to participate in another round of fatty acid transport.

References

- 1. researchgate.net [researchgate.net]

- 2. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Carnitine ameliorates the oxidative stress response to angiotensin II by modulating NADPH oxidase through a reduction in protein kinase c activity and NF-κB translocation to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

(Rac)-Oleoylcarnitine: A Technical Guide to its Racemic Nature, Separation, and Differential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Oleoylcarnitine, the racemic mixture of the oleic acid ester of carnitine, stands as a molecule of significant interest in metabolic research and drug development. As an acylcarnitine, it is fundamentally involved in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. The carnitine shuttle, of which oleoylcarnitine is an intermediate, is a critical control point for cellular energy metabolism. However, the therapeutic and pathophysiological implications of this compound are complicated by its chiral nature. The presence of two enantiomers, (R)- and (S)-oleoylcarnitine, necessitates a deeper understanding of their distinct biological activities, as they are not biologically equivalent. This technical guide provides an in-depth exploration of the racemic nature of oleoylcarnitine, methodologies for the separation and synthesis of its enantiomers, and a review of their differential effects on key signaling pathways.

The Racemic Nature of Oleoylcarnitine

The chirality of oleoylcarnitine arises from the stereocenter at the C3 position of the carnitine backbone. The naturally occurring, biologically active enantiomer is (R)-oleoylcarnitine, which is synthesized from (R)-carnitine (also referred to as L-carnitine).[1] The (S)-enantiomer, derived from (S)-carnitine (or D-carnitine), is considered a xenobiotic and can exhibit competitive inhibitory effects on enzymes involved in fatty acid metabolism.[1]

The differential roles of these enantiomers are of paramount importance. While (R)-oleoylcarnitine is a substrate for carnitine acylcarnitine translocase (CACT) and carnitine palmitoyltransferase II (CPT II), facilitating energy production, the (S)-enantiomer can interfere with these processes. This interference can lead to a depletion of the biologically active (R)-carnitine pool and potentially contribute to cellular dysfunction. Therefore, the study of this compound requires the separation and individual characterization of its constituent enantiomers to accurately interpret its biological effects.

Separation and Synthesis of Oleoylcarnitine Enantiomers

The distinct biological activities of the (R) and (S) enantiomers of oleoylcarnitine necessitate their separation for individual study. Furthermore, the ability to synthesize each enantiomer in a stereochemically pure form is crucial for in-depth biological and pharmacological investigations.

Enantiomeric Separation

The primary method for resolving the enantiomers of oleoylcarnitine is chiral High-Performance Liquid Chromatography (HPLC). This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral derivatizing agent.

Enantioselective Synthesis

The synthesis of individual oleoylcarnitine enantiomers is typically achieved by acylating an enantiomerically pure carnitine starting material. A common approach involves the use of an activated form of oleic acid, such as an acyl chloride or an N-acyl imidazole (B134444), which reacts with (R)- or (S)-carnitine to yield the desired enantiomer.

Differential Biological Activity and Signaling Pathways

The biological effects of oleoylcarnitine are multifaceted, extending beyond its role in fatty acid transport to the modulation of key signaling pathways implicated in inflammation and metabolic control. The chirality of oleoylcarnitine is a critical determinant of these activities.

Carnitine Palmitoyltransferase (CPT) Inhibition

GPR40/FFAR1 Signaling

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain fatty acids.[3][4] Activation of GPR40 in pancreatic β-cells by fatty acids potentiates glucose-stimulated insulin (B600854) secretion.[5] Given that oleic acid is a known GPR40 agonist, it is highly probable that (R)-oleoylcarnitine, by releasing oleic acid or acting directly on the receptor, can modulate this pathway. The GPR40 signaling cascade primarily proceeds through the Gαq subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both culminating in enhanced insulin exocytosis.[3] Some GPR40 agonists have also been shown to signal through Gαs, leading to cAMP production.[6]

Proinflammatory Signaling

Long-chain acylcarnitines have been shown to activate proinflammatory signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38. This activation can be dependent on the adaptor protein MyD88, which is a key component of the signaling machinery for Toll-like receptors (TLRs) and the IL-1 receptor.[7][8][9][10] While direct evidence for the differential effects of oleoylcarnitine enantiomers is limited, it is plausible that the accumulation of either enantiomer, particularly under conditions of metabolic stress, could contribute to a proinflammatory state.

Quantitative Data Summary

Direct quantitative data comparing the biological activities of (R)- and (S)-oleoylcarnitine are sparse in publicly available literature. The following tables summarize relevant data from studies on long-chain fatty acids and related acylcarnitines, which can serve as a proxy for understanding the potential differential effects of oleoylcarnitine enantiomers.

Table 1: GPR40/FFAR1 Activation by Long-Chain Fatty Acids

| Ligand | Cell Line | Assay | EC50 (µM) | Reference |

| Oleic Acid | GPR40-transfected | Insulin Secretion | ~5 | [4] |

| Linoleic Acid | GPR40-transfected | Calcium Mobilization | ~7.5 | [4] |

| Palmitic Acid | GPR40-transfected | Calcium Mobilization | ~10 | [4] |

| AM-1638 (synthetic agonist) | COS-7 (hGPR40) | IP Accumulation | 1.1 | [6] |

| AM-5262 (synthetic agonist) | COS-7 (hGPR40) | IP Accumulation | 0.6 | [6] |

Table 2: CPT Inhibition by Acylcarnitine Analogues

| Inhibitor | Enzyme | Source | Inhibition Type | Ki / IC50 | Reference |

| D,L-Palmitoylcarnitine | CPT II | Human Muscle | - | ~55% inhibition | [2] |

| L-Aminocarnitine | CPT I | Human Muscle | Mixed | Kd = 3.8 mM | [11] |

| L-Aminocarnitine | CPT II | Human Muscle | Mixed | Kd = 21.3 µM | [11] |

Detailed Experimental Protocols

Protocol 1: Chiral Separation of Oleoylcarnitine Enantiomers by HPLC

This protocol describes a representative method for the analytical separation of (R)- and (S)-oleoylcarnitine using a chiral stationary phase.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.

-

Detector: Tandem mass spectrometer (MS/MS) for high sensitivity and specificity, or an Evaporative Light Scattering Detector (ELSD).

-

-

Chromatographic Conditions:

-

Chiral Column: CHIROBIOTIC V (vancomycin-based CSP) or similar macrocyclic glycopeptide-based column.

-

Mobile Phase: A polar ionic mobile phase is often effective. For example, a mixture of methanol (B129727) and acetonitrile (B52724) with a small percentage of acetic acid and triethylamine (B128534) to improve peak shape and ionization. A typical starting point could be 80:20 (v/v) Methanol:Acetonitrile with 0.1% acetic acid and 0.05% triethylamine.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-40 °C.

-

Injection Volume: 5-20 µL.

-

-

Sample Preparation:

-

For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol) is required.

-

The supernatant is then evaporated to dryness and reconstituted in the mobile phase.

-

-

Detection (MS/MS):

-

Electrospray ionization (ESI) in positive ion mode.

-

Monitor the precursor-to-product ion transition for oleoylcarnitine.

-

-

Quantification:

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Generate calibration curves using racemic and enantiomerically pure standards.

-

Protocol 2: Enantioselective Synthesis of (R)-Oleoylcarnitine

This protocol outlines a general procedure for the synthesis of (R)-oleoylcarnitine from (R)-carnitine and oleic acid.

-

Materials:

-

Oleic acid

-

N,N'-carbonyldiimidazole (CDI)

-

(R)-Carnitine hydrochloride

-

Anhydrous solvents (e.g., dichloromethane, acetonitrile)

-

Purification materials (e.g., Sep-Pak C18 cartridges)

-

-

Procedure:

-

Activation of Oleic Acid: Dissolve oleic acid in anhydrous dichloromethane. Add CDI in a 1:1 molar ratio and stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours to form the N-oleoyl imidazole intermediate.

-

Preparation of (R)-Carnitine: Convert (R)-carnitine hydrochloride to its perchlorate salt or use a suitable base to neutralize the hydrochloride in situ.

-

Acylation: Add the (R)-carnitine solution to the N-oleoyl imidazole intermediate. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours to overnight.

-

Purification: The reaction mixture is concentrated, and the crude product is purified using a reverse-phase solid-phase extraction cartridge (e.g., Sep-Pak C18). The cartridge is washed with water to remove unreacted carnitine, and the (R)-oleoylcarnitine is eluted with methanol or acetonitrile.

-

Characterization: The purity and identity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The enantiomeric excess is determined by chiral HPLC analysis as described in Protocol 1.

-

Conclusion

This compound is a chiral molecule with two enantiomers that possess distinct biological properties. The naturally occurring (R)-enantiomer is a key intermediate in mitochondrial fatty acid oxidation, while the (S)-enantiomer can be inhibitory. Beyond their metabolic roles, long-chain acylcarnitines are emerging as important signaling molecules that can modulate pathways involved in inflammation and metabolic regulation, such as GPR40/FFAR1 and MyD88-dependent proinflammatory signaling. A thorough understanding of the racemic nature of oleoylcarnitine and the development of robust methods for the separation and synthesis of its individual enantiomers are critical for accurately elucidating its physiological and pathophysiological roles. Further research is needed to quantify the distinct effects of (R)- and (S)-oleoylcarnitine on various cellular targets to fully appreciate their potential as biomarkers and therapeutic targets in metabolic diseases.

References

- 1. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MYD88 - Wikipedia [en.wikipedia.org]

- 11. Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Oleoylcarnitine on Cell Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylcarnitine, a long-chain acylcarnitine (LCAC), is an endogenous metabolite crucial for fatty acid transport and energy metabolism. Accumulating evidence suggests that fluctuations in LCAC concentrations, particularly oleoylcarnitine, can significantly impact the biophysical properties of cellular membranes, most notably membrane fluidity. This technical guide provides an in-depth analysis of the mechanisms by which oleoylcarnitine and its structural analogs modulate membrane fluidity, the experimental protocols used to quantify these changes, and the subsequent effects on downstream signaling pathways. By inserting its oleoyl (B10858665) chain into the lipid bilayer, oleoylcarnitine alters lipid packing and can influence the function of membrane-associated proteins and signaling platforms like lipid rafts. Understanding these interactions is critical for elucidating the role of oleoylcarnitine in cellular physiology and pathology, and for the development of novel therapeutics targeting membrane-dependent processes.

Introduction: The Role of Acylcarnitines at the Membrane Interface

Long-chain acylcarnitines are amphiphilic molecules, consisting of a hydrophilic carnitine headgroup and a long hydrophobic acyl chain. Their primary physiological role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[1] However, under certain metabolic conditions, such as ischemia or metabolic disorders, LCACs can accumulate in the cytosol and interact with other cellular membranes.[2][3]

The insertion of LCACs into the lipid bilayer is primarily driven by hydrophobic interactions between the acyl chain and the membrane's core.[4] This process is favored for acylcarnitines with longer chain lengths (C12 or more), with the majority of molecules localizing to the outer leaflet of the membrane.[4] This integration is not benign; it can perturb the local lipid environment, altering key biophysical properties of the membrane, including fluidity, which is the primary focus of this guide.

Quantitative Analysis of Acylcarnitine-Induced Changes in Membrane Fluidity

Direct quantitative data on the effect of oleoylcarnitine on membrane fluidity is limited in the current literature. However, studies on structurally similar long-chain acylcarnitines, as well as the parent compound L-carnitine and its acetylated form, provide valuable insights. The primary techniques used to measure membrane fluidity are Fluorescence Anisotropy and Laurdan Generalized Polarization (GP).

Fluorescence Anisotropy Data

Fluorescence anisotropy (r) measures the rotational mobility of a fluorescent probe embedded in the membrane. A lower 'r' value indicates higher rotational freedom and thus, higher membrane fluidity.

| Compound | Cell/Membrane Type | Concentration | Temperature (°C) | Anisotropy (r) Value | Change in Fluidity | Reference |

| Control | Human Muscle Cells (DMD Model) | - | 37 | 0.157 | Baseline | [5][6][7] |

| L-carnitine | Human Muscle Cells (DMD Model) | 500 µM | 37 | 0.155 | ↑ (slight increase) | [5][6][7] |

| DMD Cells | Human Muscle Cells (Duchenne) | - | 37 | 0.168 | ↓ (decreased) | [5][6][7] |

| DMD + L-carnitine | Human Muscle Cells (Duchenne) | 500 µM | 37 | 0.158 | ↑ (restored) | [5][6][7] |

| Acetyl-L-carnitine | Rat Brain Microsomes | Not specified | 37 | Decreased vs. control | ↑ (increased) | [1] |

Table 1: Summary of quantitative data from fluorescence anisotropy studies on carnitine compounds.

Electron Spin Resonance (ESR) Data

ESR spectroscopy with spin-labeled fatty acids (e.g., 5-doxylstearic acid) can determine the membrane order parameter (S). A higher 'S' value corresponds to a more ordered (less fluid) membrane.

| Compound | Cell/Membrane Type | Concentration | Probe | Effect on Order Parameter (S) | Change in Fluidity | Reference |

| Palmitoylcarnitine (B157527) | Human Erythrocytes | 100 µM | 5-doxylstearic acid | Altered (specific change not stated) | Altered | [3] |

Table 2: Summary of data from Electron Spin Resonance (ESR) studies on palmitoylcarnitine.

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol is a representative method for assessing membrane fluidity changes in response to acylcarnitine treatment, based on methodologies used for L-carnitine.[6][8]

Objective: To quantify changes in plasma membrane fluidity by measuring the steady-state fluorescence anisotropy (r) of the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

-

Cultured cells (e.g., primary human myoblasts, neuroblastoma cell line)

-

Oleoylcarnitine stock solution (e.g., 10 mM in ethanol)

-

Phosphate-buffered saline (PBS)

-

DPH stock solution (e.g., 2 mM in tetrahydrofuran)

-

Fluorometer with polarization filters

Procedure:

-

Cell Culture and Treatment: Plate cells in appropriate culture vessels and grow to ~80% confluency. Treat cells with the desired concentrations of oleoylcarnitine (e.g., 1-100 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Wash cells twice with PBS and harvest by gentle scraping or trypsinization. Centrifuge and resuspend the cell pellet in PBS to a final concentration of approximately 1x10⁶ cells/mL.

-

DPH Labeling: Add DPH stock solution to the cell suspension to a final concentration of 1-2 µM. Incubate for 30-60 minutes at 37°C in the dark to allow the probe to incorporate into the cell membranes.

-

Anisotropy Measurement:

-

Transfer the labeled cell suspension to a quartz cuvette.

-

Place the cuvette in the temperature-controlled holder of the fluorometer, set to 37°C.

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

-

Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).

-

-

Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Where G is the grating factor, calculated as G = IHV / IHH.

-

Data Analysis: Compare the 'r' values between control and oleoylcarnitine-treated cells. A statistically significant decrease in 'r' indicates an increase in membrane fluidity.

Measurement of Membrane Order using Laurdan Generalized Polarization (GP)

Objective: To quantify changes in membrane lipid packing and water penetration using the solvatochromic probe Laurdan. A decrease in the GP value corresponds to a more disordered, fluid membrane with higher water content.

Materials:

-

Cultured cells or giant unilamellar vesicles (GUVs)

-

Oleoylcarnitine stock solution

-

Laurdan stock solution (e.g., 1 mM in DMSO)

-

Spectrofluorometer or a fluorescence microscope equipped with two emission channels

Procedure:

-

Sample Preparation: Prepare cell suspensions or GUVs as described previously.

-

Laurdan Labeling: Add Laurdan stock solution to the sample to a final concentration of 5-10 µM. Incubate for 30 minutes at 37°C in the dark.

-

GP Measurement (Spectrofluorometer):

-

Set the excitation wavelength to 350 nm.

-

Record the emission spectrum from 400 nm to 550 nm.

-

Measure the fluorescence intensity at 440 nm (I₄₄₀, characteristic of ordered phase) and 490 nm (I₄₉₀, characteristic of disordered phase).

-

-

GP Measurement (Microscopy):

-

Excite the sample at ~350-405 nm.

-

Simultaneously acquire images in two emission channels: Channel 1 (e.g., 425-475 nm for I₄₄₀) and Channel 2 (e.g., 500-550 nm for I₄₉₀).

-

-

Calculation: Calculate the GP value for each sample or pixel using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

-

Data Analysis: Compare GP values between control and oleoylcarnitine-treated samples. A lower GP value signifies a more fluid membrane.[9][10]

Impact on Signaling Pathways and Lipid Rafts

Changes in membrane fluidity are not merely biophysical curiosities; they have profound implications for cellular signaling. Membrane fluidity can modulate the activity of transmembrane receptors, enzymes, and ion channels, and influence the formation and stability of signaling platforms like lipid rafts.

Oleoylcarnitine and Lipid Raft Integrity

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as organizing centers for signaling molecules.[11] While direct evidence for oleoylcarnitine is pending, studies with palmitoylcarnitine demonstrate a significant impact on raft-associated proteins. Treatment of neuroblastoma cells with palmitoylcarnitine resulted in the translocation of the growth-associated protein GAP-43 into lipid raft fractions.[11] This suggests that the accumulation of LCACs can alter the localization of key signaling proteins, potentially by modifying the local lipid environment of the rafts.

Modulation of G-Protein and PKC Signaling

The altered localization of signaling proteins can have direct functional consequences. The same study that showed palmitoylcarnitine driving GAP-43 into rafts also demonstrated that this event was correlated with a decreased interaction between GAP-43 and the G-protein subunit Gα(o).[11] Additionally, palmitoylcarnitine has been shown to modulate the activity of Protein Kinase C (PKC) isoforms and specifically decrease the interaction between PKCδ and its substrate, GAP-43.[12] This suggests a potential signaling cascade where acylcarnitine-induced membrane changes lead to the spatial reorganization of signaling components, thereby modulating G-protein and PKC-dependent pathways.

Furthermore, in prostate cancer cells, palmitoylcarnitine has been shown to induce a rapid influx of Ca²⁺, implicating it in the modulation of calcium signaling pathways, which are often intertwined with PKC activation.[13][14]

References

- 1. Acetyl-L-carnitine influences the fluidity of brain microsomes and of liposomes made of rat brain microsomal lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of L-carnitine and palmitoylcarnitine on membrane fluidity of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro effects of colchicine on human erythrocyte membranes: an ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of lipid metabolism in relation with plasma membrane properties of Duchenne muscular dystrophy cells: influence of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of Lipid Metabolism in Relation with Plasma Membrane Properties of Duchenne Muscular Dystrophy Cells: Influence of L-Carnitine | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of Lipid Metabolism in Relation with Plasma Membrane Properties of Duchenne Muscular Dystrophy Cells: Influence of L-Carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Palmitoylcarnitine affects localization of growth associated protein GAP-43 in plasma membrane subdomains and its interaction with Gα(o) in neuroblastoma NB-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palmitoylcarnitine modulates interaction protein kinase C delta-GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of (Rac)-Oleoylcarnitine in Plasma using LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of (Rac)-Oleoylcarnitine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Oleoylcarnitine, an acylcarnitine, is a critical intermediate in the metabolism of fatty acids, and its accurate quantification in plasma is essential for studying metabolic disorders, cardiovascular diseases, and for applications in drug development.[1][2][3] The described method utilizes a simple protein precipitation step for sample preparation and a robust LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and specificity.[4] This protocol is designed to be a valuable resource for researchers and scientists requiring a reliable and efficient method for oleoylcarnitine analysis.

Introduction

Acylcarnitines are esters of carnitine that play a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][5] this compound (C18:1) is a long-chain acylcarnitine derived from oleic acid. Altered levels of oleoylcarnitine and other acylcarnitines in plasma can serve as important biomarkers for various metabolic diseases, including inborn errors of metabolism, fatty acid oxidation disorders, and insulin (B600854) resistance.[2][3][6][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[1][8] This application note details a validated LC-MS/MS method for the precise and accurate quantification of this compound in plasma.

Metabolic Pathway of Oleoylcarnitine

Oleoylcarnitine is a key player in the transport of oleic acid, a long-chain fatty acid, into the mitochondria for energy production through β-oxidation. The process, often referred to as the carnitine shuttle, is essential for cellular energy homeostasis.[1][5]

Caption: The carnitine shuttle pathway for oleic acid transport into the mitochondria.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in plasma.